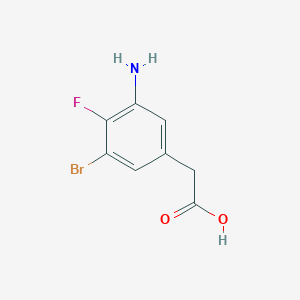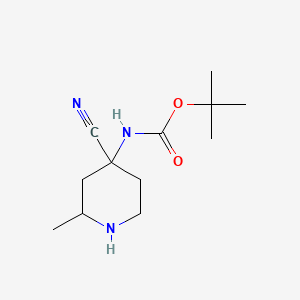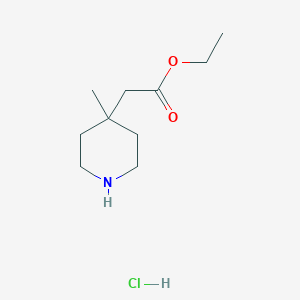
4-(Difluoromethoxy)-2-iodo-1-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethoxy)-2-iodo-1-methylbenzene is an organic compound characterized by the presence of difluoromethoxy, iodine, and methyl groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 4-(Difluoromethoxy)-2-iodo-1-methylbenzene typically involves the introduction of the difluoromethoxy group onto a benzene ring followed by iodination and methylation. One common method involves the reaction of 4-hydroxy-2-iodo-1-methylbenzene with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to achieve the desired product . Industrial production methods may involve continuous flow processes to enhance yield and reduce by-products .
Analyse Des Réactions Chimiques
4-(Difluoromethoxy)-2-iodo-1-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Addition Reactions: The difluoromethoxy group can participate in addition reactions with electrophiles.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(Difluoromethoxy)-2-iodo-1-methylbenzene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(Difluoromethoxy)-2-iodo-1-methylbenzene involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets . Pathways involved may include inhibition of signal transduction processes or disruption of cellular metabolism .
Comparaison Avec Des Composés Similaires
4-(Difluoromethoxy)-2-iodo-1-methylbenzene can be compared with other similar compounds such as:
4-(Trifluoromethoxy)-2-iodo-1-methylbenzene: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can result in different chemical reactivity and biological activity.
4-(Difluoromethoxy)aniline: This compound has an amino group instead of an iodine atom, leading to different applications and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C8H7F2IO |
|---|---|
Poids moléculaire |
284.04 g/mol |
Nom IUPAC |
4-(difluoromethoxy)-2-iodo-1-methylbenzene |
InChI |
InChI=1S/C8H7F2IO/c1-5-2-3-6(4-7(5)11)12-8(9)10/h2-4,8H,1H3 |
Clé InChI |
LKTGPVYFFVKDDZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)OC(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-fluorophenol](/img/structure/B14776100.png)
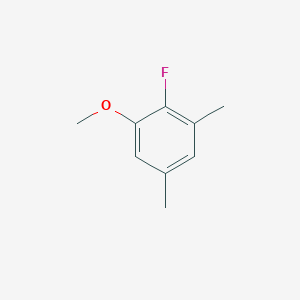
![[6-(4-Hydroxybenzoyl)oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-hydroxybenzoate](/img/structure/B14776120.png)
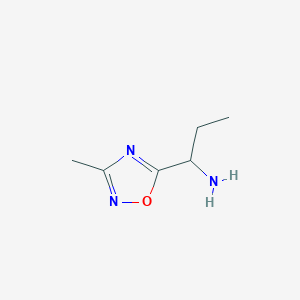

![6-[[(4S,6aR,6bS,8aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B14776139.png)

![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14776158.png)
